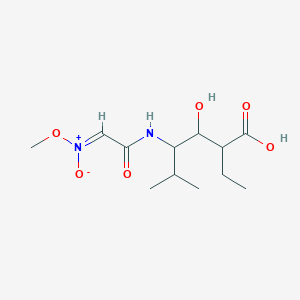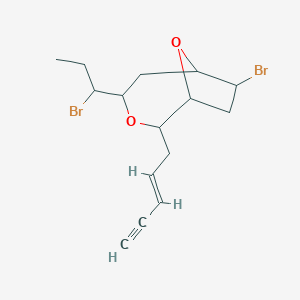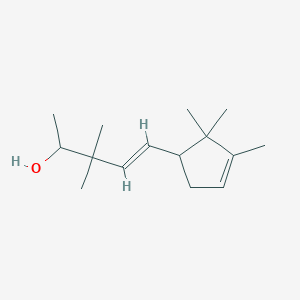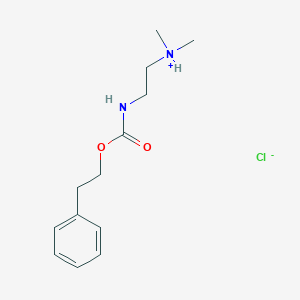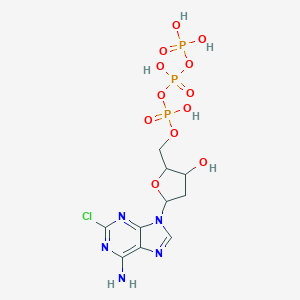
2-Chloro-2'-deoxyadenosine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-clorodeoxiadenosina trifosfato es un análogo sintético de la adenosina que se fosforila en las células a su forma activa. Es conocido por sus potentes efectos inhibidores sobre la síntesis de ADN y se utiliza en diversas aplicaciones de investigación médica y científica .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del 2-clorodeoxiadenosina trifosfato implica un proceso de varios pasos:
Fosforilación de la Cladribina: La cladribina se fosforila primero a 2-clorodeoxiadenosina monofosfato por la enzima desoxicitidina quinasa.
Fosforilación Posterior: El monofosfato se fosforila posteriormente mediante la nucleotidmonofosfato quinasa para formar 2-clorodeoxiadenosina difosfato.
Fosforilación Final: Finalmente, el difosfato se fosforila a 2-clorodeoxiadenosina trifosfato.
Métodos de Producción Industrial: La producción industrial del 2-clorodeoxiadenosina trifosfato normalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso se supervisa cuidadosamente para mantener la integridad del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 2-clorodeoxiadenosina trifosfato experimenta varios tipos de reacciones químicas, entre ellas:
Reacciones de Sustitución: El átomo de cloro en la posición 2 del anillo de purina se puede sustituir en condiciones específicas.
Reacciones de Inhibición: Actúa como un fuerte inhibidor de la ribonucleótido reductasa, afectando la reducción de ADP, CDP, UDP y GDP.
Reactivos y Condiciones Comunes:
Productos Principales:
Inhibición de la Síntesis de ADN: El producto principal de estas reacciones es la inhibición de la síntesis de ADN, lo que lleva a la muerte celular en las células diana.
Aplicaciones Científicas De Investigación
El 2-clorodeoxiadenosina trifosfato tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 2-clorodeoxiadenosina trifosfato implica varios pasos clave:
Fosforilación: Una vez dentro de la célula, se fosforila a su forma activa de trifosfato.
Inhibición de la Síntesis de ADN: La forma trifosfato inhibe la ribonucleótido reductasa y las ADN polimerasas, lo que lleva a la interrupción de la síntesis y reparación del ADN.
Inducción de la Apoptosis: La acumulación de la forma trifosfato en las células desencadena la apoptosis, particularmente en los linfocitos.
Comparación Con Compuestos Similares
El 2-clorodeoxiadenosina trifosfato es único en su estructura y función. Los compuestos similares incluyen:
Fludarabina: Otro análogo de nucleósido de purina utilizado en el tratamiento de neoplasias malignas linfoides.
Deoxiadenosina Trifosfato: Un nucleótido natural que participa en la síntesis de ADN.
Unicidad: El 2-clorodeoxiadenosina trifosfato se distingue por su sustitución de cloro en la posición 2 del anillo de purina, lo que lo hace resistente a la descomposición por la adenosina desaminasa y altamente eficaz en la inhibición de la síntesis de ADN .
Propiedades
Número CAS |
106867-30-5 |
|---|---|
Fórmula molecular |
C10H15ClN5O12P3 |
Peso molecular |
525.63 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15ClN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1 |
Clave InChI |
PZCJNHCKXRBBNN-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
2-chloro-2'-deoxyadenosine triphosphate 2-chloro-dATP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



